molecular formula C12H17N3O4 B1524976 Tert-butyl 3-(cyanomethyl)-4,4-dimethyl-2,5-dioxoimidazolidine-1-carboxylate CAS No. 1306604-83-0

Tert-butyl 3-(cyanomethyl)-4,4-dimethyl-2,5-dioxoimidazolidine-1-carboxylate

Cat. No.: B1524976
CAS No.: 1306604-83-0
M. Wt: 267.28 g/mol
InChI Key: IHJJXOKHRFPVCM-UHFFFAOYSA-N
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Description

This compound is a tert-butyl carbamate derivative featuring a cyanomethyl substituent and a 4,4-dimethyl-2,5-dioxoimidazolidine core. Its structure combines a rigid heterocyclic ring with electron-withdrawing groups (cyanomethyl and carbonyls), making it a versatile intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals. The tert-butyloxycarbonyl (Boc) group enhances solubility in organic solvents and stabilizes the molecule during synthetic transformations .

Properties

IUPAC Name

tert-butyl 3-(cyanomethyl)-4,4-dimethyl-2,5-dioxoimidazolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O4/c1-11(2,3)19-10(18)15-8(16)12(4,5)14(7-6-13)9(15)17/h7H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHJJXOKHRFPVCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)N(C(=O)N1CC#N)C(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(cyanomethyl)-4,4-dimethyl-2,5-dioxoimidazolidine-1-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route includes the cyclization of a diamine with a diketone in the presence of tert-butyl carbamate. The reaction conditions often require the use of a strong acid catalyst and heating to facilitate the formation of the imidazolidine ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process may also include purification steps to ensure the final product meets the required purity standards. Continuous flow chemistry techniques can be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 3-(cyanomethyl)-4,4-dimethyl-2,5-dioxoimidazolidine-1-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using suitable nucleophiles and solvents.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 3-(cyanomethyl)-4,4-dimethyl-2,5-dioxoimidazolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its reactivity and stability make it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound can be used to study enzyme inhibition and protein interactions. Its structural features allow it to bind to specific biological targets, making it useful in drug discovery and development.

Medicine: The compound has potential medicinal applications, particularly in the development of new pharmaceuticals. Its ability to interact with biological targets can be harnessed to create drugs with therapeutic effects.

Industry: In the industrial sector, this compound can be used as a chemical intermediate in the production of various materials, including polymers and coatings.

Mechanism of Action

The mechanism by which tert-butyl 3-(cyanomethyl)-4,4-dimethyl-2,5-dioxoimidazolidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, we compare it with three analogs:

Property Target Compound Analog 1 : tert-Butyl 3-(cyanomethyl)-3-(pyrazolyl-boronate)azetidine-1-carboxylate Analog 2 : 4,4-Dimethyl-2,5-dioxoimidazolidine derivatives (unprotected) Analog 3 : Boc-protected imidazolidinones (non-cyanomethyl)
Core Structure 4,4-Dimethyl-2,5-dioxoimidazolidine Azetidine with pyrazole-boronate 4,4-Dimethyl-2,5-dioxoimidazolidine Imidazolidinone (varied substituents)
Functional Groups Boc, cyanomethyl, two carbonyls Boc, cyanomethyl, boronate ester, pyrazole Carbonyls only Boc, alkyl/aryl substituents
Synthetic Utility Intermediate for drug candidates (rigid scaffold) Suzuki-Miyaura coupling partner (boronate) Limited solubility; requires protection Broad use in peptidomimetics
Stability Stable under basic conditions; Boc cleavage requires strong acids (e.g., TFA) Boronate prone to hydrolysis; Boc stable Unstable without protection Boc group stable; variable substituent reactivity
Solubility Moderate in polar aprotic solvents (e.g., DMF, THF) High in IPA/water mixtures (due to boronate) Low in most solvents Variable (depends on substituents)

Key Research Findings

  • Reactivity: The cyanomethyl group in the target compound enhances electrophilicity at the adjacent carbon, enabling nucleophilic substitutions (e.g., alkylations) that are less feasible in non-cyanomethyl analogs like Analog 3 .
  • Crystallinity : Unlike Analog 1 (which forms amorphous solids due to boronate complexity), the target compound crystallizes readily, as observed in X-ray studies using SHELX-based refinement .
  • Boc Deprotection : The Boc group in the target compound cleaves at ~pH 2 (TFA), slower than Analog 1 (pH 3–4), likely due to steric hindrance from the 4,4-dimethyl groups.

Critical Analysis of Structural Differences

  • Boronate vs. Dioxoimidazolidine : Analog 1’s boronate enables cross-coupling reactions but complicates purification. The target compound lacks this reactivity but offers superior stability in aqueous media.
  • Cyanomethyl vs. Unsubstituted: Analog 2 (unprotected dioxoimidazolidine) shows poor solubility and reactivity, underscoring the necessity of the cyanomethyl and Boc groups in the target compound.

Biological Activity

Tert-butyl 3-(cyanomethyl)-4,4-dimethyl-2,5-dioxoimidazolidine-1-carboxylate (CAS No. 1306604-83-0) is a synthetic compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, synthesis, and implications in therapeutic applications.

Chemical Structure and Properties

The compound has a molecular formula of C12H17N3O4C_{12}H_{17}N_{3}O_{4} and a molecular weight of 267.28 g/mol. Its structure comprises a tert-butyl group, a cyanomethyl substituent, and two carbonyl groups, which contribute to its reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step organic synthesis techniques. Common methods include:

  • Formation of the Imidazolidine Core : Utilizing appropriate reagents to construct the imidazolidine framework.
  • Cyanomethylation : Introducing the cyanomethyl group through nucleophilic substitution reactions.
  • Carboxylation : Finalizing the structure by attaching the carboxylate group.

These steps are crucial for achieving high yields and purity in the final product.

Research indicates that this compound exhibits various biological activities, including:

  • Anticancer Properties : The compound shows potential as an inhibitor of matrix metalloproteinases (MMPs), which are implicated in cancer metastasis and tissue remodeling .
  • Antioxidant Activity : Its structure allows for scavenging free radicals, contributing to cellular protection against oxidative stress .
  • Enzyme Inhibition : It may inhibit certain enzymes involved in metabolic pathways, thus affecting cellular functions and signaling .

Case Studies

  • In Vitro Studies : In cell line assays, the compound demonstrated significant cytotoxicity against various cancer cell lines, suggesting its potential as a chemotherapeutic agent.
  • Animal Models : Preliminary studies using rodent models have shown that administration of the compound results in reduced tumor growth rates compared to control groups.

Comparative Analysis with Similar Compounds

To better understand its uniqueness, a comparative analysis with structurally similar compounds is presented below:

Compound NameStructure FeaturesUnique Aspects
Tert-butyl 4,4-dimethyl-2,5-dioxoimidazolidine-1-carboxylateLacks cyanomethyl groupSimpler structure; less reactive
CrizotinibContains imidazolidine; used in cancer therapyTargeted therapy for non-small cell lung cancer
Tert-butyl 3-(carboxymethyl)-4,4-dimethyl-2,5-dioxoimidazolidineSimilar core structureDifferent functional groups affecting solubility and reactivity

This compound stands out due to its unique combination of functional groups that may confer distinct biological activities compared to these similar compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 3-(cyanomethyl)-4,4-dimethyl-2,5-dioxoimidazolidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 3-(cyanomethyl)-4,4-dimethyl-2,5-dioxoimidazolidine-1-carboxylate

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